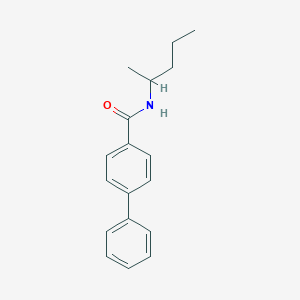

N-(pentan-2-yl)biphenyl-4-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-pentan-2-yl-4-phenylbenzamide |

InChI |

InChI=1S/C18H21NO/c1-3-7-14(2)19-18(20)17-12-10-16(11-13-17)15-8-5-4-6-9-15/h4-6,8-14H,3,7H2,1-2H3,(H,19,20) |

InChI Key |

ANZIWDKRGKXGOQ-UHFFFAOYSA-N |

SMILES |

CCCC(C)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCCC(C)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Pentan 2 Yl Biphenyl 4 Carboxamide

Strategic Approaches for Core Structure Elaboration

The fundamental structure of N-(pentan-2-yl)biphenyl-4-carboxamide is assembled through the formation of an amide bond between biphenyl-4-carboxylic acid and pentan-2-amine. The primary strategies for this core elaboration revolve around the synthesis of the biphenyl-4-carboxylic acid precursor and the subsequent amide coupling reaction.

A prevalent method for constructing the biphenyl (B1667301) framework is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a boronic acid with an organohalide. For the synthesis of biphenyl-4-carboxylic acid, this can be achieved by reacting 4-bromobenzoic acid with phenylboronic acid in the presence of a palladium catalyst and a base. ajgreenchem.com

Once biphenyl-4-carboxylic acid is obtained, the formation of the amide bond with pentan-2-amine is the subsequent key step. Direct reaction between a carboxylic acid and an amine to form an amide is often challenging as it results in an acid-base reaction forming a salt. masterorganicchemistry.com To overcome this, the carboxylic acid is typically "activated." Common methods for activation include:

Conversion to an acyl chloride: The carboxylic acid can be treated with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive biphenyl-4-carbonyl chloride. This acyl chloride then readily reacts with pentan-2-amine to form the desired amide.

Use of coupling agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation under milder conditions. masterorganicchemistry.comyoutube.com These agents react with the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. youtube.com

An alternative, though less common, approach is the pyrolysis of the ammonium (B1175870) carboxylate salt formed between biphenyl-4-carboxylic acid and pentan-2-amine. masterorganicchemistry.comlibretexts.org This method involves heating the salt to high temperatures to drive off water and form the amide bond. masterorganicchemistry.com

Stereoselective Synthesis of Chiral Pentan-2-yl Derivatives

The pentan-2-yl moiety of the target molecule contains a stereocenter, meaning this compound can exist as two enantiomers: (R)-N-(pentan-2-yl)biphenyl-4-carboxamide and (S)-N-(pentan-2-yl)biphenyl-4-carboxamide. The synthesis of enantiomerically pure forms of this compound relies on the availability of enantiopure pentan-2-amine. Several methods are employed for the stereoselective synthesis of chiral pentan-2-amine.

Chiral Resolution of Racemic Pentan-2-amine: A common approach is the resolution of a racemic mixture of pentan-2-amine. This can be achieved through the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. wikipedia.org The resulting diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. wikipedia.org The desired enantiomer of pentan-2-amine is then liberated from the separated diastereomeric salt by treatment with a base.

Asymmetric Synthesis: More direct methods involve the asymmetric synthesis of one enantiomer.

Asymmetric Hydrogenation: This involves the hydrogenation of an imine, derived from pentan-2-one, in the presence of a chiral transition metal catalyst (e.g., Ruthenium or Iridium complexes with chiral ligands like BINAP). nih.gov This method can provide high enantiomeric excess. The choice of catalyst and reaction conditions determines which enantiomer is preferentially formed. nih.govacs.org

Biocatalytic Amination: Enzymes, such as transaminases or amine dehydrogenases (AmDHs), can be used for the reductive amination of pentan-2-one to produce chiral pentan-2-amine with high enantioselectivity. Engineered enzymes can be designed to produce either the (R)- or (S)-enantiomer.

Table 1: Comparison of Methods for Stereoselective Synthesis of Pentan-2-amine This table is interactive. You can sort and filter the data.

| Method | Typical Yield | Enantiomeric Excess (ee) | Scalability | Key Considerations |

|---|---|---|---|---|

| Chiral Resolution (Diastereomeric Salt Formation) | 45-60% | 85-90% after one cycle | Moderate | Relies on solubility differences; may require multiple crystallizations. wikipedia.org |

| Asymmetric Catalytic Hydrogenation | 80-95% | 85-88% | Low | Requires pre-formed imines and often expensive chiral ligands. |

| Biocatalytic Amination | 75-85% | 90-98% | High | High selectivity; may require enzyme engineering for the desired enantiomer. |

Derivatization Strategies for Structure-Activity and Structure-Property Investigations

Derivatization of this compound is a key strategy for investigating structure-activity relationships (SAR) and structure-property relationships (SPR). Modifications can be systematically introduced at three main positions: the amide functional group, the biphenyl ring system, and the pentan-2-yl moiety.

Modifications on the Amide Functional Group

The amide linkage itself offers opportunities for modification. The properties of the molecule can be fine-tuned by altering the substituent on the nitrogen atom. fiveable.me This can involve replacing the pentan-2-yl group with other alkyl or aryl groups. Such modifications are achieved by using different primary or secondary amines in the amide bond formation step with biphenyl-4-carboxylic acid. pressbooks.pub For instance, reacting biphenyl-4-carbonyl chloride with a different amine would yield a new N-substituted biphenyl-4-carboxamide. These changes can influence the molecule's polarity, hydrogen bonding capacity, and steric profile.

Substitutions on the Biphenyl Ring System

The biphenyl ring system is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups.

Electrophilic Aromatic Substitution (EAS): The biphenyl group is generally activating and directs incoming electrophiles to the ortho and para positions. pearson.compearson.com Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can be employed to introduce substituents onto the rings. The position of the substitution will be directed by the existing carboxamide group and the phenyl substituent. pearson.com

Suzuki Coupling with Substituted Precursors: A more controlled approach to introducing substituents is to use substituted starting materials in the initial Suzuki coupling. For example, reacting a substituted phenylboronic acid with 4-bromobenzoic acid, or conversely, reacting phenylboronic acid with a substituted 4-bromobenzoic acid derivative, allows for the precise placement of functional groups on either of the phenyl rings. ajgreenchem.comnih.gov This strategy has been used to synthesize libraries of biphenyl derivatives with diverse substituents for screening purposes. nih.gov

Table 2: Examples of Substituted Biphenyl Carboxamide Derivatives This table is interactive. You can sort and filter the data.

| Derivative Name | Modification | Synthetic Approach Highlight |

|---|---|---|

| 6-Bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid | Introduction of a bromo substituent and extension to a quinoline (B57606) system. | Multi-step synthesis involving modifications to a quinoline core. nih.gov |

| N-(4'-((1-methylpiperidin-4-yl)oxy)-[1,1'-biphenyl]-4-yl)benzamide | Addition of a substituted piperidinoxy group to the biphenyl ring. | Suzuki coupling followed by Mitsunobu etherification. nih.gov |

| 1-(4'-nitro-[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid | Introduction of a nitro group onto the biphenyl ring. | Suzuki-Miyaura coupling of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid with a nitrophenylboronic acid. ajgreenchem.com |

Variations of the Pentan-2-yl Moiety

Systematic variation of the pentan-2-yl group is a crucial strategy for probing the impact of the size, shape, and stereochemistry of this moiety on the molecule's properties. This is achieved by employing different amines in the amide synthesis. Examples of variations include:

Chain Length and Branching: Using amines with shorter or longer alkyl chains (e.g., propan-2-amine, hexan-2-amine) or with different branching patterns can explore the steric requirements of a potential binding pocket.

Introduction of Cyclic Structures: Replacing the pentan-2-yl group with a cycloalkylamine (e.g., cyclopentylamine, cyclohexylamine) can introduce conformational constraints.

Stereochemical Variations: As discussed in section 2.2, the use of either (R)- or (S)-pentan-2-amine allows for the investigation of stereospecific interactions. Similarly, other chiral amines can be incorporated to explore the impact of different stereochemical arrangements.

These derivatization strategies provide a powerful toolkit for the systematic exploration of the chemical space around the this compound scaffold.

Advanced Analytical Research Techniques for Structural Elucidation and Purity Assessment

High-Resolution Spectroscopic Characterization Methods

Spectroscopic techniques are paramount for elucidating the molecular structure of N-(pentan-2-yl)biphenyl-4-carboxamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.

For this compound, the ¹H NMR spectrum would display characteristic signals for the protons in the distinct chemical environments of the biphenyl (B1667301) rings and the pentan-2-yl group. The aromatic protons of the biphenyl system typically appear in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern and coupling relationships. The protons on the pentan-2-yl chain would produce signals in the upfield region, including a methine (CH) proton adjacent to the nitrogen, methylene (B1212753) (CH₂) groups, and terminal methyl (CH₃) groups, each with unique chemical shifts and multiplicities.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the amide (δ ~167 ppm), the various aromatic carbons of the biphenyl rings (δ ~127-145 ppm), and the aliphatic carbons of the pentan-2-yl chain (δ ~10-50 ppm). The precise chemical shifts offer conclusive evidence for the connectivity of the molecule.

Predicted NMR data based on analogous structures: Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Amide (NH) | ~8.0-8.5 (broad singlet) | N/A |

| Biphenyl (Ar-H) | ~7.3-7.9 (multiplets) | ~127-145 |

| Amide Carbonyl (C=O) | N/A | ~167 |

| Pentyl Methine (N-CH) | ~4.1-4.3 (multiplet) | ~48 |

| Pentyl Methylene (CH₂) | ~1.5-1.7 (multiplet) | ~20-40 |

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would provide clear evidence of the key amide linkage and the hydrocarbon portions.

A prominent absorption band corresponding to the N-H stretch of the secondary amide would be expected around 3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, would appear as a strong, sharp peak around 1640-1670 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic biphenyl rings (above 3000 cm⁻¹) and the aliphatic pentyl chain (below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.

Interactive Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | ~3300 | Medium-Strong |

| Aromatic C-H | Stretch | >3000 | Variable |

| Aliphatic C-H | Stretch | <3000 | Variable |

| Amide Carbonyl (C=O) | Stretch (Amide I) | ~1640-1670 | Strong |

| Aromatic C=C | Stretch | ~1450-1600 | Variable |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) of the molecular ion to four or five decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₈H₂₁NO), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Interactive Table: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₁₈H₂₂NO⁺ | 268.1701 | Typically within 5 ppm |

Chromatographic Separation and Purification Methodologies

Following the synthesis of this compound, purification is necessary to remove unreacted starting materials, by-products, and other impurities. Chromatographic techniques are the most effective methods for this purpose.

Flash column chromatography using silica (B1680970) gel is a standard and highly effective method for purifying compounds of moderate polarity like this compound. beilstein-journals.orgrsc.org A solvent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is used to elute the compound from the silica column. rsc.org The polarity of the solvent mixture is optimized to achieve a clean separation of the desired product from impurities, which will travel through the column at different rates based on their affinity for the silica stationary phase. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

X-ray Crystallography for Solid-State Molecular Architecture

For this compound, crystallographic analysis would confirm the planarity of the amide group and the dihedral angle between the two phenyl rings of the biphenyl moiety. It would also detail the specific conformation of the flexible pentan-2-yl chain. Furthermore, this method elucidates the intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, that dictate how the molecules pack together to form the crystal lattice. nih.govnih.gov This information is crucial for understanding the solid-state properties of the compound. While specific crystal data for this compound is not publicly available, analysis of similar biphenyl carboxamide structures shows that intermolecular N—H⋯O hydrogen bonds are a common and critical packing feature. nih.gov

Preclinical and in Vitro Pharmacological Investigations of N Pentan 2 Yl Biphenyl 4 Carboxamide and Its Analogues

Enzyme Inhibition Mechanism and Potency Studies

The interaction of N-(pentan-2-yl)biphenyl-4-carboxamide and its analogues with various enzymes has been a subject of interest in drug discovery. The following sections delineate the inhibitory activities of this class of compounds against several key enzymes.

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is a critical enzyme for bacterial survival, playing a key role in DNA replication and repair. universityofcalifornia.edu Its inhibition is a validated strategy for antibacterial therapy. universityofcalifornia.edu Research into novel DNA gyrase inhibitors has explored various chemical scaffolds, including those with a biphenyl (B1667301) structure. A review of structure-activity relationships among DNA gyrase inhibitors has noted the investigation of biphenyl dicarboxylic acid monoamides as a class of interest. nih.gov While specific inhibitory data for this compound against DNA gyrase is not publicly available, the broader class of biphenyl amides has been a focus of research in this area. nih.govnih.gov

Urease Enzyme Inhibition

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov Its activity is implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. nih.gov While numerous compounds have been screened for urease inhibitory activity, there is no publicly available research demonstrating the inhibition of urease by this compound or its close analogues. nih.govnih.gov

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibition

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme that plays a crucial role in the degradation of the anti-inflammatory and analgesic lipid mediator, N-palmitoylethanolamide (PEA). plos.orgnih.gov Inhibition of NAAA is a therapeutic strategy for enhancing the endogenous levels of PEA to treat pain and inflammation. universityofcalifornia.edunih.govpnas.org

While direct studies on this compound are not available, research on related structures highlights the potential of the biphenyl scaffold for NAAA inhibition. Structure-activity relationship (SAR) studies on a series of pyrrolidine (B122466) derivatives identified 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine as a potent, reversible, and competitive NAAA inhibitor with an IC₅₀ value of 2.12 ± 0.41 µM. plos.orgnih.gov Computational docking studies suggested that this compound interacts with asparagine 209 within the catalytic pocket of NAAA, thereby blocking substrate entry. plos.orgnih.gov

Table 1: NAAA Inhibitory Activity of a Biphenyl Analogue

| Compound | IC₅₀ (µM) | Inhibition Type |

|---|---|---|

| 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine | 2.12 ± 0.41 | Reversible, Competitive |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide. nih.govnih.gov There is no publicly available scientific literature to suggest that this compound or its direct analogues are inhibitors of NAPE-PLD. Research into NAPE-PLD inhibitors has focused on other chemical structures. guidetopharmacology.org

Cysteine Protease Inhibition (e.g., Falcipain)

Falcipains are cysteine proteases of the Plasmodium falciparum parasite and are considered key targets for antimalarial drug development. nih.gov These enzymes are crucial for the parasite's life cycle. nih.gov A review of the literature indicates that while various peptide, peptidomimetic, and non-peptide inhibitors of falcipain-2 and falcipain-3 have been identified, there are no published studies on the inhibitory activity of this compound or related biphenyl carboxamides against these proteases. nih.govcapes.gov.br

Receptor Modulation and Antagonism Research

The biphenyl amide scaffold has been identified as a potent modulator of transient receptor potential (TRP) channels, particularly the TRPM8 receptor.

Structure-activity relationship studies have led to the discovery of a series of biphenyl amide analogues as potent antagonists of the human transient receptor potential cation channel subfamily M member 8 (TRPM8). nih.govacs.org TRPM8, known as the "cold receptor," is implicated in sensory neuropathies and pain. nih.govexplorationpub.com

Though N-(pentan-2-yl)bhenyl-4-carboxamide was not specifically evaluated in these studies, the research provides valuable insights into the structural requirements for TRPM8 antagonism within this chemical class. For instance, the biphenyl moiety itself is crucial for high potency. nih.govacs.org The studies explored various substitutions on the amide nitrogen and the biphenyl rings to optimize activity. One notable analogue, a spiro[4.5]decan-8-yl derivative, demonstrated high potency with an IC₅₀ of 2.4 ± 1.0 nM in an icilin-evoked Ca²⁺ entry assay in HEK-293 cells expressing human TRPM8. nih.govacs.org

Table 2: TRPM8 Antagonist Activity of Biphenyl Amide Analogues

| Analogue | Assay Type | IC₅₀ (nM) |

|---|---|---|

| Spiro[4.5]decan-8-yl analogue | Icilin-evoked Ca²⁺ entry | 2.4 ± 1.0 |

| Spiro[4.5]decan-8-yl analogue | Menthol-evoked currents (patch-clamp) | 64 ± 2 |

Data from ACS Chem Neurosci. 2020;11(3):268-290 nih.govacs.org

These findings suggest that other biphenyl amides, potentially including this compound, could also function as TRPM8 antagonists, although experimental verification is required.

Additionally, a series of N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides were synthesized and evaluated as antagonists for the platelet-activating factor (PAF) receptor. nih.gov This research indicated that modifications to the amide substituent and the biphenyl rings could yield potent PAF antagonists. nih.gov

Anti-infective Research Modalities

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Biphenyl derivatives have been investigated as a source of potential antibacterial compounds. nih.gov Research has demonstrated that synthetic biphenyl derivatives exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.gov

In a study evaluating a series of synthesized biphenyl and dibenzofuran (B1670420) derivatives, several compounds showed significant inhibitory activity. The efficacy was particularly notable against Gram-positive bacteria. nih.gov For example, certain polyhydric biphenyl compounds displayed potent activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 3.13 μg/mL. nih.gov While generally less effective against Gram-negative bacteria, some activity was still observed. The structure-activity relationship studies indicated that the type and position of substituents on the biphenyl rings are crucial for antibacterial potency. nih.gov

Table 3. Antimicrobial Activity of Biphenyl Derivatives Against Selected Bacterial Strains

This table is interactive. You can sort and filter the data.

| Compound ID | Bacterial Strain | MIC (μg/mL) | Reference |

| 6i | S. aureus RN4220 | 3.13 | nih.gov |

| 6i | S. aureus N315 (MRSA) | 6.25 | nih.gov |

| 6m | S. aureus RN4220 | 3.13 | nih.gov |

| 6m | S. aureus N315 (MRSA) | 6.25 | nih.gov |

| 6i | E. coli DH52 | 100 | nih.gov |

| 6m | E. coli DH52 | 50 | nih.gov |

Biphenyl carboxamide derivatives have emerged as a promising class of antifungal agents. nih.govacs.org These compounds have been designed and synthesized based on active pharmacophores from natural products and have shown a broad spectrum of activity against various plant and human fungal pathogens. nih.govnih.gov

In one study, a series of novel carboxamide derivatives featuring a biphenyl skeleton were tested against a panel of fungi, including ascomycetes and deuteromycetes. nih.gov Several compounds demonstrated significant in vitro antifungal activity, and subsequent in vivo testing against Botrytis cinerea (gray mold) confirmed their potential to control plant diseases, including strains resistant to existing fungicides. nih.govacs.org The proposed mechanism for one of the lead compounds, B12, involves the disruption of protein synthesis in the fungus. nih.gov

Another study focused on arylsulfonamide derivatives of biphenyl-4-carboxamide for activity against human pathogenic yeasts of the Candida genus. The hit compound, N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide, showed fungistatic potential against C. albicans, C. parapsilosis, and C. glabrata. nih.gov Further modification of this structure led to amine derivatives with fungicidal effects against C. glabrata. nih.gov These findings highlight the potential of the biphenyl carboxamide scaffold in developing new antifungal therapies for both agricultural and clinical applications. nih.govnih.gov

Table 4. In Vitro Antifungal Activity of Biphenyl Carboxamide Analogues

This table is interactive. You can sort and filter the data.

| Compound | Fungal Strain | Activity (MIC in mg/L) | Reference |

| B12 | Botrytis cinerea | EC50 = 3.68 | nih.gov |

| B13 | Botrytis cinerea | EC50 = 2.76 | nih.gov |

| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide (3) | C. albicans ATCC 90028 | 62.5 | nih.gov |

| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide (3) | C. parapsilosis ATCC 22019 | 62.5 | nih.gov |

| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide (3) | C. glabrata 33 | 125 | nih.gov |

Anti-cancer Research Applications in Cell Lines

The biphenyl-4-carboxamide scaffold has been identified as a "privileged structure" in medicinal chemistry, known to interact with diverse biological targets, including those relevant to cancer. nih.gov Consequently, numerous derivatives have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines.

Research into a series of biphenylamide derivatives as C-terminal inhibitors of Heat shock protein 90 (Hsp90) has shown promising results. Hsp90 is a molecular chaperone crucial for the stability and function of many oncoproteins, making it a key target in cancer therapy. ijcce.ac.ir In these studies, biphenyl-containing analogues were evaluated for their ability to inhibit the proliferation of breast cancer cell lines. For instance, certain derivatives with para-halogen or methoxy (B1213986) substitutions on the benzamide (B126) side chain demonstrated potent anti-proliferative effects against SKBr3 (estrogen receptor-negative, HER2 over-expressing) and MCF-7 (estrogen receptor-positive) breast cancer cells. ijcce.ac.ir One para-para substituted biphenyl derivative, in particular, exhibited submicromolar activity against both cell lines. nih.gov

Another area of investigation involves hydroxylated biphenyl compounds, which are structurally related to curcumin. Two such compounds, designated as compound 11 and 12, have shown significant dose-dependent anti-proliferative activity against five different malignant melanoma (MM) cell lines. mdpi.com Notably, these compounds displayed much lower efficacy against normal fibroblast cells (BJ), suggesting a degree of cancer cell selectivity. mdpi.com The anti-tumor potential of these hydroxylated biphenyls was highlighted by their low micromolar IC50 values. mdpi.com

Furthermore, a nonplanar analogue of fascaplysin, Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), has been shown to inhibit cyclin-dependent kinase 4 (Cdk4) and tubulin polymerization, both critical processes for cancer cell proliferation. acs.org This compound effectively blocked the growth of cancer cells at the G0/G1 and G2/M phases of the cell cycle and demonstrated efficacy in animal models against human tumors derived from HCT-116 (colon carcinoma) and NCI-H460 (lung cancer) cells. acs.org

The table below summarizes the anti-proliferative activity of selected biphenyl-4-carboxamide analogues in various cancer cell lines.

| Compound/Analogue | Cancer Cell Line(s) | Key Findings |

| Substituted Biphenylamide Derivatives | SKBr3 and MCF-7 (Breast Cancer) | Para-halogen and methoxy substituted derivatives showed potent anti-proliferative activity. A para-para substituted derivative exhibited submicromolar IC50 values. nih.gov |

| Hydroxylated Biphenyl Compound 11 | Malignant Melanoma (MM) | Demonstrated potent anti-proliferative activity with an IC50 value of 1.7 ± 0.5 μM. mdpi.com |

| Hydroxylated Biphenyl Compound 12 | Malignant Melanoma (MM) | Showed significant anti-proliferative effects with an IC50 value of 2.0 ± 0.7 μM. mdpi.com |

| Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224) | HCT-116 (Colon), NCI-H460 (Lung) | Inhibits Cdk4 and tubulin polymerization, leading to cell cycle arrest and in vivo tumor growth inhibition. acs.org |

Antioxidant Potential Assessments (for derivatives)

The antioxidant properties of biphenyl derivatives have also been a subject of scientific inquiry. Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds with the ability to neutralize reactive oxygen species (ROS) are of significant interest.

A study investigating a series of newly synthesized 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles revealed their potential as antioxidants. rrpharmacology.ru The antioxidant activity was assessed using several in vitro models, including the inhibition of lipid peroxidation (LPO), scavenging of the ABTS•+ radical cation, and inhibition of hemoglobin-H₂O₂-induced luminol (B1675438) chemiluminescence. rrpharmacology.ru The results indicated that some of these compounds exhibited LPO inhibitory activity comparable to the standard antioxidant, dibunol. rrpharmacology.ru Specifically, compounds with a methyl or dimethylaminoethyl substituent at the N9 position were found to be highly active in the chemiluminescence assay. rrpharmacology.ru

Another line of research has focused on natural phenols and their synthetic hydroxylated biphenyl derivatives. mdpi.comresearchgate.net The antioxidant efficiency of these compounds was evaluated in human blood serum. mdpi.com In a state of induced oxidative stress, natural magnolol (B1675913) and several synthesized hydroxylated biphenyls demonstrated powerful antioxidant activity. mdpi.comresearchgate.net The structural features of these molecules, such as the presence of phenolic hydroxyl groups and electron-donating substituents, are believed to contribute to their antioxidant capacity by facilitating the donation of a hydrogen atom to neutralize free radicals. mdpi.com

The antioxidant activity of biphenyl sulfonamide derivatives has also been explored. In one study, a series of these compounds were evaluated for their radical scavenging activity (RSA) using the DPPH assay. One particular compound, a biphenyl sulfonamide featuring a phenylhydrazine (B124118) moiety, exhibited remarkable antioxidant activity, even surpassing that of the standard antioxidant butylated hydroxytoluene (BHT). ijcce.ac.ir

The table below presents findings on the antioxidant potential of various biphenyl-carboxamide derivatives.

| Derivative Class | Assay(s) | Key Findings |

| 2-(Biphenyl-4-yl)imidazo[1,2-a]benzimidazoles | LPO inhibition, ABTS•+ radical scavenging, Luminol chemiluminescence | Showed LPO inhibitory activity comparable to dibunol. N9-substituted derivatives were highly active. rrpharmacology.ru |

| Hydroxylated Biphenyls (synthetic derivatives of natural phenols) | Evaluation in human blood serum with induced oxidative stress | Demonstrated powerful antioxidant activity. mdpi.comresearchgate.net |

| Biphenyl Sulfonamides | DPPH radical scavenging assay | A derivative with a phenylhydrazine moiety showed 93.57% RSA and an IC50 of 0.0140 mg/mL, exceeding the activity of BHT. ijcce.ac.ir |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophoric Elements and Their Influence on Biological Activity

The biological activity of biphenyl (B1667301) carboxamide derivatives is intrinsically linked to their key pharmacophoric features. These generally include two aromatic ring centers and a linking moiety. walshmedicalmedia.commedcraveonline.com In many non-steroidal anti-inflammatory drugs (NSAIDs), an acidic center is also a common pharmacophoric element, though non-acidic compounds have also shown efficacy. medcraveonline.com

For the broader class of biphenyl carboxamides, the following pharmacophoric elements are crucial:

The Biphenyl Moiety: This hydrophobic unit is fundamental for the activity of many compounds within this class. It is thought to engage in hydrophobic interactions within the binding sites of target proteins. nih.gov Studies on related compounds have shown that modifications to this biphenyl core can significantly alter biological activity. nih.govnih.gov

The Carboxamide Linker: The amide bond is a critical component, and its geometry and ability to form hydrogen bonds can be pivotal for target engagement. In some series of biphenyl carboxamides, this linker's orientation, whether at the ortho or para position, dictates the compound's activity profile. walshmedicalmedia.com For instance, ortho-substituted biphenyl carboxamides have been identified as potent inhibitors of the Hedgehog signaling pathway. nih.gov

The N-Alkyl Group (pentan-2-yl): The nature of the substituent on the amide nitrogen plays a significant role in defining the compound's properties. The pentan-2-yl group in N-(pentan-2-yl)biphenyl-4-carboxamide introduces a chiral center and a flexible alkyl chain. The steric bulk and lipophilicity of this group can influence binding affinity and metabolic stability. Studies on related N-alkyl/aryl piperazine-1-carbothioamides have demonstrated that the nature of the N-alkyl/aryl substituent is critical for their biological activities. nih.gov

Pharmacophore-based design has been successfully employed to develop potent and selective antagonists for various receptors by modifying the biphenyl amide fragment. nih.gov

Impact of Conformational Preferences and Stereochemistry on Target Engagement

The three-dimensional arrangement of a molecule is a critical determinant of its interaction with a biological target. For this compound, both conformational flexibility and stereochemistry are expected to play a significant role.

The biphenyl core itself can exhibit atropisomerism, a form of axial chirality arising from restricted rotation around the single bond connecting the two phenyl rings, particularly when there are bulky ortho substituents. numberanalytics.com This can lead to stereoisomers with distinct biological activities. numberanalytics.com

The pentan-2-yl group introduces a chiral center at the second carbon. It is a well-established principle in medicinal chemistry that stereoisomers of a chiral drug can have different pharmacological activities and metabolic fates. The specific stereochemistry of the pentan-2-yl group will likely influence how the molecule fits into a binding pocket and interacts with its target. While specific studies on the stereoisomers of this compound are not publicly available, research on other chiral molecules has consistently shown that one enantiomer is often significantly more active than the other. acs.org

The flexible nature of the pentyl chain allows the molecule to adopt various conformations. This conformational flexibility can be advantageous, allowing the molecule to adapt to the shape of a binding site, but it can also be entropically unfavorable if the bioactive conformation is not the lowest energy state.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. For biphenyl carboxamide analogues, several QSAR studies have been conducted to guide the design of new, more potent molecules. walshmedicalmedia.commedcraveonline.com These studies often employ multiple linear regression analysis to develop statistically significant models. medcraveonline.com

A QSAR study on a series of biphenyl carboxamide analogues with analgesic activity identified a statistically significant model with a correlation coefficient (R²) of 0.800 and a predictive R² of 0.7217, suggesting a good predictive ability. medcraveonline.com Such models use various descriptors, including topological indices, to quantify the structural features of the molecules. walshmedicalmedia.com

For instance, in a 2D-QSAR study of biphenyl analogs, the descriptor T_N_O_4, which represents the importance of the distance between a nitrogen and an oxygen atom by a four-bond path length, was found to be significant. walshmedicalmedia.com 3D-QSAR approaches, such as k-nearest neighbor molecular field analysis, have also been applied to similar scaffolds to understand the spatial requirements for activity. researchgate.netnih.gov

Below is a hypothetical data table illustrating the kind of data that would be used in a QSAR study of biphenyl carboxamide analogues.

| Compound ID | R-Group | log(1/IC50) | T_N_O_4 Descriptor |

| 1 | methyl | 4.5 | 1.2 |

| 2 | ethyl | 4.8 | 1.5 |

| 3 | propyl | 5.1 | 1.8 |

| 4 | isopropyl | 4.9 | 1.7 |

| 5 | pentan-2-yl | 5.5 | 2.1 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Ligand Efficiency and Druggability Assessment in Preclinical Contexts

In modern drug discovery, potency alone is not the sole determinant of a compound's potential. Ligand efficiency (LE) and druggability are critical metrics for evaluating the quality of a lead compound.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a ligand. wikipedia.org It is a valuable tool for comparing the binding of molecules of different sizes. The formula for LE is:

LE = - (ΔG) / N

where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. wikipedia.org A higher LE value is generally desirable, as it suggests a more efficient binding interaction. Other related metrics include Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity, and the Binding Efficiency Index (BEI). wikipedia.orgnih.gov These metrics help in optimizing lead compounds to achieve a balance of potency and favorable physicochemical properties. nih.govcsmres.co.uk

Druggability Assessment aims to determine whether a biological target is likely to bind a small molecule drug with sufficient affinity and specificity to elicit a therapeutic effect. nih.govacs.org Computational methods can be used to assess the druggability of a target's binding site by analyzing its size, shape, and chemical properties. nih.gov For a compound like this compound, its "druggability" as a ligand would be assessed in the context of its intended target. This involves evaluating its physicochemical properties against established "drug-like" criteria, such as Lipinski's Rule of Five, and its potential for oral bioavailability. walshmedicalmedia.com

In a preclinical setting, this compound would be evaluated for these parameters to predict its likelihood of success as a drug candidate. This would involve measuring its binding affinity for its target, determining its physicochemical properties experimentally, and then calculating its LE and LLE. These values would then be compared to those of known drugs and other compounds in development to guide further optimization. nih.gov

Computational Chemistry and Molecular Modeling in Research

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In studies of biphenyl-4-carboxamide derivatives, molecular docking has been instrumental in elucidating their potential as enzyme inhibitors. For instance, a series of biphenyl-4-carboxamide-based thiourea (B124793) derivatives were synthesized and evaluated for their inhibitory potential against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease. bohrium.com Molecular docking studies were performed to understand the binding interactions of these compounds within the active sites of these enzymes. bohrium.com The binding energies, which indicate the affinity of the ligand for the receptor, were calculated. A more negative binding energy suggests a stronger binding affinity. bohrium.com

For example, compound 4c (a biphenyl-4-carboxamide derivative) showed good inhibitory activity against AChE and urease, while compound 4b was more active against BChE. bohrium.com Docking studies revealed that these compounds form various interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the enzyme active sites. bohrium.com Similarly, in another study, direct analogues of flurbiprofen, which are 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives, were synthesized and their anti-inflammatory activity was evaluated. researchgate.net Molecular docking of the most active compound, 3g , showed significant interactions with the active site amino acid residues of the target protein, with a Glide XP score of -8.39, indicating strong binding. researchgate.net

Table 1: Example Molecular Docking Data for Biphenyl-4-Carboxamide Derivatives

| Compound | Target Enzyme | Binding Energy / Score | Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Biphenyl-4-carboxamide thiourea derivative (4c) | Acetylcholinesterase (AChE) | - (Specific value not provided in abstract) | - (Not detailed in abstract) | bohrium.com |

| Biphenyl-4-carboxamide thiourea derivative (4b) | Butyrylcholinesterase (BChE) | - (Specific value not provided in abstract) | - (Not detailed in abstract) | bohrium.com |

| 4'-methylbiphenyl-2-(substituted phenyl) carboxamide (3g) | - (Target not specified in abstract) | -8.39 (Glide XP score) | - (Not detailed in abstract) | researchgate.net |

These examples demonstrate how molecular docking can rationalize the observed biological activities of biphenyl-4-carboxamide derivatives and guide the design of more potent inhibitors.

Quantum Chemical Calculations

Quantum chemical calculations are used to determine the electronic structure and properties of molecules. These methods are grounded in the principles of quantum mechanics and can provide valuable information about molecular geometry, charge distribution, and reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

While no specific FMO analysis for N-(pentan-2-yl)biphenyl-4-carboxamide has been reported, studies on related structures highlight the utility of this analysis. For example, computational studies on various organic molecules often involve calculating HOMO and LUMO energies to understand their electronic properties and reactivity.

Table 2: Illustrative FMO Data for Related Compound Classes

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Implication |

|---|---|---|---|---|

| Generic Biphenyl (B1667301) Derivative | - (Varies with substitution) | - (Varies with substitution) | - (Varies with substitution) | Predicts relative reactivity and electronic transition energies. |

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

MEP maps are valuable for predicting the reactive sites of a molecule. For biphenyl-4-carboxamide derivatives, an MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide hydrogen, indicating their roles as hydrogen bond acceptors and donors, respectively. A computational study on chlorinated biphenyls demonstrated a good correlation between their MEPs and their substitution patterns, which helped in rationalizing their selective toxicities. nih.gov

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It is computationally less demanding than other high-level methods while often providing a good level of accuracy. DFT calculations are employed to optimize molecular geometries and to compute a wide range of electronic properties, including orbital energies (for FMO analysis), MEPs, and dipole moments. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

For a flexible molecule like This compound , which has several rotatable bonds, MD simulations would be invaluable for exploring its conformational landscape. The orientation of the pentyl group and the biphenyl rings relative to the central carboxamide linkage can significantly influence its biological activity. MD simulations can reveal the most stable conformations of the molecule in different environments (e.g., in water or bound to a protein). Furthermore, when a ligand is docked into a receptor, MD simulations can be used to assess the stability of the predicted binding pose over time, providing a more realistic picture of the ligand-receptor interaction than static docking alone. Studies on other biphenyl derivatives have utilized MD simulations to understand the influence of the solvent on their conformation. nih.gov

Virtual Screening and De Novo Design Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. There are two main types of virtual screening: ligand-based and structure-based. Ligand-based virtual screening uses the knowledge of known active molecules to identify others with similar properties, while structure-based virtual screening (which includes molecular docking) uses the 3D structure of the target protein.

A compound like This compound could be used as a starting point or a query molecule in a ligand-based virtual screening campaign to find other compounds with similar shapes and chemical features. Alternatively, if it were identified as a hit from a high-throughput screen, its biphenyl-4-carboxamide scaffold could be used for fragment-based or de novo design approaches to create novel, more potent inhibitors. De novo design algorithms build new molecules from scratch within the constraints of a receptor's binding site.

Research on other classes of compounds has demonstrated the power of virtual screening. For instance, virtual screening of multiple pharmacophores, followed by docking and MD simulations, has been successfully used to discover novel inhibitors of various enzymes. mdpi.com

Application of Artificial Intelligence and Machine Learning in Compound Research and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the landscape of chemical and pharmaceutical research. These computational tools are increasingly being applied to accelerate the discovery and development of new compounds by predicting their physicochemical properties, biological activities, and potential toxicities. In the context of this compound and its analogs, AI and ML models offer a powerful approach to understanding structure-activity relationships (SAR) and designing novel molecules with desired characteristics.

Machine learning algorithms can analyze vast datasets of chemical structures and their associated experimental data to identify complex patterns that are not immediately obvious to human researchers. These patterns are then used to build predictive models that can estimate the properties of new, untested compounds. This in silico approach significantly reduces the time and cost associated with laboratory synthesis and testing, allowing for the rapid screening of large virtual libraries of molecules.

Predictive Modeling of Physicochemical Properties and Bioavailability

One of the fundamental applications of machine learning in compound research is the prediction of physicochemical properties that are crucial for a compound's behavior and bioavailability. For a molecule like this compound, properties such as solubility, lipophilicity (logP), and membrane permeability are key determinants of its ability to be absorbed and distributed in a biological system.

Machine learning models, particularly those based on quantitative structure-property relationships (QSPR), are trained on datasets of compounds with known properties. These models use molecular descriptors—numerical representations of a molecule's structure—to establish a mathematical relationship between the structure and the property of interest. For instance, a model could be trained to predict the Caco-2 permeability, a measure of intestinal absorption, for a series of biphenyl carboxamide derivatives. nih.gov

Table 1: Example of a Machine Learning Model for Predicting ADMET Properties

| Property | Machine Learning Model | Accuracy/AUC | Key Descriptors |

| Caco-2 Permeability | Support Vector Machine (SVM) | 0.86 (AUC) | Topological Polar Surface Area, Molecular Weight, Number of Rotatable Bonds |

| P-glycoprotein (P-gp) Substrate | Random Forest | 0.90 (AUC) | Molecular Shape Indices, Electrostatic Charge Distributions |

| Blood-Brain Barrier (BBB) Permeability | Gradient Boosting | 0.93 (AUC) | Hydrogen Bond Donors/Acceptors, Lipophilicity (logP) |

This table is a representative example based on published machine learning models for ADMET property prediction and does not represent actual data for this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of molecules. nih.govnih.gov

In the context of biphenyl carboxamides, a 3D-QSAR study could be performed on a series of analogs to understand how modifications to the biphenyl core, the carboxamide linker, or the pentyl group affect their binding affinity to a specific biological target. nih.gov For example, a study on biphenyl amide derivatives as p38α MAP kinase inhibitors developed robust 3D-QSAR models with excellent predictive capabilities. nih.gov The CoMFA and CoMSIA models generated from such studies provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. This information is invaluable for the rational design of new, more potent analogs.

Table 2: Example of 3D-QSAR Model Statistics for a Series of Biphenyl Amide Derivatives

| Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | SEE (Standard Error of Estimate) | F-value | Predictive R² |

| CoMFA | 0.766 | 0.979 | 0.152 | 154.3 | 0.987 |

| CoMSIA | 0.748 | 0.942 | 0.251 | 98.7 | 0.761 |

This table is a representative example based on published 3D-QSAR studies on biphenyl amide derivatives and does not represent actual data for this compound. nih.gov

Virtual Screening and Docking Studies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Machine learning models can be used to pre-filter large compound databases, selecting a smaller, more manageable subset for more computationally intensive docking simulations.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target to form a stable complex. For this compound, docking studies could be employed to investigate its potential binding modes within the active site of a relevant protein. The scoring functions used in docking are often developed and refined using machine learning techniques to better predict binding affinities. Molecular dynamics (MD) simulations can further be used to study the stability of the ligand-protein complex over time. nih.gov

De Novo Design and Generative Models

More advanced AI techniques, such as generative models, are being used for de novo drug design. These models can learn the underlying patterns of known active molecules and then generate novel chemical structures that are likely to possess similar or improved activity. For instance, a generative model trained on a dataset of known enzyme inhibitors could propose new biphenyl carboxamide derivatives, including isomers and analogs of this compound, that have a high probability of being active against the same target. This approach has the potential to explore a much wider chemical space than traditional library screening methods.

Molecular Target Identification and Validation in Preclinical Drug Discovery

Experimental Strategies for Target Deconvolution

Experimental approaches for target identification can be broadly categorized into affinity-based methods, which rely on the physical interaction between the compound and its target, and label-free methods, which measure changes in protein properties upon compound binding.

Affinity-based pull-down assays are a powerful technique to isolate and identify the binding partners of a small molecule from a complex biological sample, such as a cell lysate. nih.gov This method involves chemically modifying the compound of interest to create a "bait" probe that can be immobilized on a solid support, such as agarose (B213101) or magnetic beads. nih.govsigmaaldrich.com

For N-(pentan-2-yl)biphenyl-4-carboxamide, a chemoproteomic probe would be synthesized by introducing a linker arm and a reactive handle (e.g., an alkyne or an azide (B81097) for click chemistry) or a high-affinity tag (e.g., biotin) at a position on the molecule that does not interfere with its binding to its target. nih.gov The probe is then incubated with a cell or tissue lysate, allowing it to bind to its protein targets. The probe-protein complexes are subsequently "pulled down" from the lysate using the affinity tag. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. nih.gov

Table 1: Hypothetical Results from an Affinity-Based Pull-Down Assay with an this compound Probe

| Identified Protein | Peptide Count | Fold Enrichment (Probe vs. Control) | Putative Function |

| Fatty Acid Amide Hydrolase (FAAH) | 35 | 52.3 | Serine hydrolase, degrades endocannabinoids |

| Carbonic Anhydrase II | 12 | 3.1 | pH regulation |

| Heat Shock Protein 90 | 8 | 2.5 | Chaperone protein |

This table represents hypothetical data to illustrate the expected outcome of such an experiment.

Label-free methods circumvent the need to chemically modify the compound, which can sometimes alter its biological activity. nih.gov These techniques rely on detecting changes in the biophysical properties of proteins upon ligand binding.

One prominent label-free method is the Cellular Thermal Shift Assay (CETSA) . nih.gov This technique is based on the principle that the binding of a small molecule can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm). nih.gov In a typical CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and the soluble protein fraction is analyzed by techniques like Western blotting or mass spectrometry to determine the Tm of specific proteins. An increase in the Tm of a protein in the presence of the compound suggests a direct interaction.

Another label-free approach is Drug Affinity Responsive Target Stability (DARTS) . nih.gov This method exploits the observation that a protein-ligand complex can exhibit altered susceptibility to proteolysis compared to the unbound protein. In a DARTS experiment, cell lysates are treated with the compound and then subjected to limited proteolysis by a protease. The resulting protein fragments are analyzed by SDS-PAGE and mass spectrometry to identify proteins that are protected from degradation by the compound.

Table 2: Comparison of Label-Free Target Identification Methods

| Method | Principle | Advantages | Disadvantages |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters protein thermal stability. nih.gov | Applicable in live cells and tissues; no chemical modification of the compound needed. nih.gov | Not all protein-ligand interactions result in a significant thermal shift. |

| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding changes susceptibility to proteolysis. nih.gov | Label-free; applicable to a wide range of proteins. | Requires optimization of protease concentration and digestion time. |

Phenotypic screening, where a compound's effect on cellular or organismal phenotype is observed without prior knowledge of its target, is a powerful approach for discovering first-in-class therapeutics. nih.gov Once a desired phenotype is identified for this compound (e.g., induction of apoptosis in cancer cells), various tools can be used to map the underlying cellular pathways and infer the molecular target.

High-content imaging and analysis can be used to quantify changes in cellular morphology, protein localization, and other features in response to compound treatment. For instance, if the compound induces changes in the cell cycle, further investigation into key cell cycle regulators would be warranted.

Genomic and Proteomic Approaches for Target Revelation

Genomic and proteomic technologies provide powerful, unbiased methods for identifying drug targets by observing the global changes in gene and protein expression or function in response to a compound.

Functional genomics tools like RNA interference (RNAi) and CRISPR-Cas9 allow for the systematic knockdown or knockout of genes to assess their role in a compound's activity. nih.govresearchgate.net

A CRISPR-based screen could be performed to identify genes that, when knocked out, confer resistance or sensitivity to this compound. nih.gov For example, a library of guide RNAs targeting all genes in the human genome can be introduced into a population of cells. biorxiv.orgharvard.edu The cells are then treated with the compound, and the guide RNAs that are enriched or depleted in the surviving cell population are identified by deep sequencing. youtube.com If knocking out a specific gene, such as FAAH, leads to resistance to the compound, it strongly suggests that FAAH is the target or a critical component of the pathway affected by the compound. researchgate.net

RNAi screens operate on a similar principle, using short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to silence gene expression. researchgate.net

Table 3: Hypothetical Results from a Genome-Wide CRISPR-Cas9 Screen with this compound

| Gene Knockout | Phenotype | Implication for Target |

| FAAH | Resistance | Direct target or essential for compound activity |

| Gene X (Upstream regulator) | Resistance | Part of the target pathway |

| Gene Y (Downstream effector) | Sensitivity | Synthetic lethality with compound |

This table represents hypothetical data to illustrate the expected outcome of such an experiment.

Transcriptomics , typically performed using RNA sequencing (RNA-seq), provides a snapshot of the entire set of RNA transcripts in a cell at a given time. By comparing the transcriptomes of cells treated with this compound to untreated cells, researchers can identify genes and pathways that are transcriptionally altered by the compound.

Proteomics , often using mass spectrometry-based techniques, allows for the large-scale analysis of protein expression and post-translational modifications. nih.gov Similar to transcriptomics, comparing the proteomes of treated and untreated cells can reveal changes in protein abundance that point towards the compound's mechanism of action.

Integrating transcriptomic and proteomic data provides a more comprehensive, systems-level view of the cellular response to the compound. For example, if this compound treatment leads to the upregulation of the FAAH transcript and a corresponding increase in FAAH protein levels, it could indicate a compensatory response to the inhibition of FAAH activity.

Computational Approaches in Target Identification and Prioritization

In the absence of known biological activity for a novel compound like this compound, computational methods provide the initial steps to generate hypotheses about its potential molecular targets. These in silico techniques are rapid and cost-effective, leveraging vast biological and chemical databases to predict interactions and guide further experimental work.

Structure-Based Drug Design (SBDD) is a powerful methodology that relies on the three-dimensional structure of a potential biological target to design and optimize ligands. nih.gov For a new compound like this compound, where the target is unknown, a "reverse docking" or "inverse docking" approach would be employed. This involves docking the 3D conformation of the compound against a library of known protein structures to predict potential binding partners.

The process would begin by generating a low-energy 3D conformer of this compound. This model would then be computationally screened against a database of protein structures, such as the Protein Data Bank (PDB). The docking simulations calculate the binding affinity and score the interactions between the compound and various proteins. Proteins that show favorable binding energies and good geometric complementarity with the compound are prioritized as potential targets.

For instance, research on other biphenyl-carboxamide derivatives has successfully utilized SBDD. In one study, 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives were identified as potent and selective inhibitors of PKMYT1, a protein kinase implicated in breast cancer. nih.gov X-ray crystallography confirmed that these compounds formed key interactions with specific residues in the PKMYT1 binding site. nih.gov Similarly, studies on biaryl carboxamide analogs as potential pancreatic lipase (B570770) inhibitors used molecular docking to predict binding modes and guide the synthesis of more potent derivatives. nih.gov These examples highlight how SBDD can be instrumental in identifying and optimizing interactions for this class of compounds.

A hypothetical reverse docking study for this compound might yield a list of potential targets as shown in the table below. The docking score represents the predicted binding affinity, with a more negative value indicating a stronger interaction.

Table 1: Hypothetical Top-Ranked Potential Targets for this compound from a Reverse Docking Screen

| Target Protein | Protein Class | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Pancreatic Lipase | Hydrolase | -10.5 | Hydrogen bond with Ser152, Pi-pi stacking with Phe77 |

| PKMYT1 | Kinase | -9.8 | Hydrogen bond with Asp251, Hydrophobic interaction with Leu188 |

| Succinate Dehydrogenase | Oxidoreductase | -9.2 | Hydrogen bond with Arg43, Pi-cation with His209 |

When the structure of a potential target is not known, ligand-based approaches can be used. These methods rely on the principle that structurally similar molecules often have similar biological activities. jubilantbiosys.com For this compound, this would involve comparing its structure to databases of compounds with known biological targets.

Pharmacophore modeling is a key ligand-based technique. A pharmacophore is a 3D arrangement of essential features that a molecule must possess to interact with a specific target. By analyzing the structure of this compound, a pharmacophore model can be generated, highlighting features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. This model can then be used to search for other known molecules that share these features, thereby suggesting potential targets. For example, the biphenyl (B1667301) core and the carboxamide linker are common motifs in many bioactive compounds, and analyzing their spatial relationship can provide clues to target classes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed once initial activity data is available for a series of analogs. jubilantbiosys.com Network analysis further expands on these predictions by integrating data from multiple sources, including chemical similarity, protein-protein interactions, and gene expression data, to build a network of potential relationships between the compound and various biological pathways. This can help to prioritize targets that are part of a disease-relevant network.

Preclinical Validation of Identified Molecular Targets Using In Vitro and Ex Vivo Models

Computational predictions must be confirmed through experimental validation. In vitro and ex vivo models provide the first biological systems to test the hypotheses generated by SBDD and ligand-based methods.

In vitro validation involves testing the direct interaction between this compound and the purified target proteins identified in the computational screens. This can be done using a variety of biochemical and biophysical assays. For instance, if a kinase like VEGFR-2 was identified, an in vitro kinase assay would be performed to measure the ability of the compound to inhibit the enzymatic activity of VEGFR-2. wikipedia.org The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, indicating the potency of the compound.

Binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can be used to directly measure the binding affinity (dissociation constant, Kd) of the compound to the target protein, confirming a physical interaction. For example, biphenylcarboxamide derivatives have been evaluated for their binding to the platelet-activating factor (PAF) receptor using binding assays with isolated platelets. nih.gov

Following direct target engagement confirmation, cell-based assays are employed. These assays assess the effect of the compound on the target's function within a living cell. For example, if this compound were predicted to target PKMYT1, its effect on the proliferation of cancer cell lines with high PKMYT1 expression would be evaluated. nih.gov A successful outcome would show that the compound inhibits cell growth in a manner consistent with the known function of the target.

Ex vivo models represent a step closer to a physiological system and often use tissues or primary cells isolated from an organism. nih.gov For instance, if the compound is being investigated as an anti-inflammatory agent, an ex vivo model using cultured human peripheral blood mononuclear cells (PBMCs) could be used. The ability of this compound to suppress the production of inflammatory cytokines in these cells upon stimulation would provide strong evidence for its efficacy in a more complex biological environment. Similarly, ex vivo models using precision-cut tissue slices can provide valuable information on the compound's effect in the context of a whole organ.

The table below illustrates hypothetical data from the preclinical validation of this compound against one of its predicted targets, Pancreatic Lipase.

Table 2: Hypothetical Preclinical Validation Data for this compound against Pancreatic Lipase | Assay Type | Model System | Endpoint Measured | Result | | :--- | :--- | :--- | :--- | | In Vitro | | Biochemical Assay | Purified Porcine Pancreatic Lipase | Enzyme Inhibition (IC50) | 5.2 µM | | Biophysical Assay | Surface Plasmon Resonance (SPR) | Binding Affinity (Kd) | 3.8 µM | | Cell-Based Assay | 3T3-L1 Adipocytes | Inhibition of lipid accumulation | 45% reduction at 10 µM | | Ex Vivo | | Tissue Model | Mouse intestinal explant culture | Lipase activity in tissue homogenate | 38% inhibition at 20 µM |

Through this iterative process of computational prediction and preclinical experimental validation, the molecular target(s) of this compound can be identified and validated, providing a solid foundation for further drug development efforts.

Future Directions and Emerging Research Opportunities

Exploration of Novel Biological Targets and Therapeutic Areas

The biphenyl-4-carboxamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. While initial research may have focused on specific pathways, the future lies in expanding the scope of investigation to uncover novel therapeutic applications.

Detailed research into analogous compounds has revealed activity as antagonists for the transient receptor potential vanilloid type 1 (TRPV1), suggesting a potential role in the management of neuropathic pain. nih.gov Furthermore, derivatives of biphenyl-4-carboxamide have been evaluated as antagonists of the platelet-activating factor, indicating possible applications in inflammatory and cardiovascular diseases. nih.gov Other related structures have been investigated as angiotensin II receptor antagonists, pointing towards potential use in hypertension. nih.govresearchgate.netnih.gov

Future research should systematically screen N-(pentan-2-yl)biphenyl-4-carboxamide against a wide array of receptors, enzymes, and ion channels to identify new biological targets. This could unveil therapeutic opportunities in areas such as neurodegenerative diseases, metabolic disorders, and oncology. The structural features of this compound, including the biphenyl (B1667301) core and the pentyl amide side chain, provide a unique chemical space for interaction with diverse biological macromolecules.

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of this compound and its analogues is a critical aspect of its development. Traditional synthetic routes often rely on harsh reagents and generate significant waste. The future of pharmaceutical manufacturing is geared towards greener and more sustainable practices.

Recent advancements in synthetic organic chemistry offer opportunities to develop more efficient and environmentally friendly routes to biphenyl-4-carboxamide derivatives. Methodologies such as palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, have become instrumental in the formation of the biphenyl core. gre.ac.uk Future efforts could focus on utilizing more sustainable catalyst systems, employing greener solvents, and developing one-pot or flow-chemistry processes to improve efficiency and reduce the environmental impact. proquest.com The principles of green chemistry, including atom economy and the use of renewable feedstocks, should guide the development of next-generation synthetic pathways. ajgreenchem.com

| Synthetic Strategy | Advantages | Key Considerations |

| Palladium-Catalyzed Cross-Coupling | High efficiency, good functional group tolerance | Catalyst cost, ligand selection, removal of metal impurities |

| Flow Chemistry | Improved safety, scalability, and reproducibility | Initial setup cost, potential for clogging |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability |

| One-Pot Syntheses | Reduced workup steps, time and resource efficient | Compatibility of reagents and reaction conditions |

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To fully comprehend the biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" data, including genomics, proteomics, metabolomics, and transcriptomics, can provide a holistic view of the compound's mechanism of action, off-target effects, and potential biomarkers of response.

By treating biological systems with this compound and subsequently analyzing the changes across these different molecular layers, researchers can construct a detailed picture of the pathways modulated by the compound. This multi-omics approach can help in identifying the primary target and any secondary targets, understanding the downstream effects of target engagement, and elucidating potential mechanisms of toxicity. nih.govnih.gov For instance, proteomic analysis can identify changes in protein expression and post-translational modifications, while metabolomic analysis can reveal alterations in metabolic pathways. This comprehensive understanding is invaluable for both preclinical and clinical development.

Design of Next-Generation Analogues with Improved Potency and Selectivity

While this compound serves as a lead compound, the design and synthesis of next-generation analogues are crucial for optimizing its pharmacological properties. The goal is to enhance potency against the desired target while improving selectivity over other related and unrelated targets to minimize off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying different parts of the this compound structure—such as the biphenyl rings, the carboxamide linker, and the pentyl side chain—researchers can identify key structural features that govern its biological activity. For example, studies on related biphenyl-4-carboxamide derivatives have shown that substitutions on the biphenyl rings can significantly impact potency and selectivity. bohrium.com The stereochemistry of the pentan-2-yl group is also an important consideration, as different stereoisomers can exhibit distinct pharmacological profiles.

| Structural Modification | Potential Impact |

| Substitution on Biphenyl Rings | Modulate potency, selectivity, and pharmacokinetic properties |

| Alteration of the Carboxamide Linker | Influence binding affinity and metabolic stability |

| Modification of the Pentyl Side Chain | Affect lipophilicity and interaction with the binding pocket |

| Introduction of Chiral Centers | Enhance potency and selectivity through stereospecific interactions |

Application of Advanced Computational and AI/ML Techniques for Rational Design

The integration of computational chemistry and artificial intelligence/machine learning (AI/ML) is revolutionizing drug discovery. These advanced techniques can significantly accelerate the rational design of new analogues of this compound with improved properties.

Molecular docking and molecular dynamics simulations can be employed to predict the binding mode of this compound and its analogues to their biological targets. researchgate.net This provides valuable insights into the key interactions that drive binding and can guide the design of new molecules with enhanced affinity. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the potency of virtual compounds.

AI/ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to identify novel scaffolds and predict the properties of new molecules. These in silico tools can help prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.